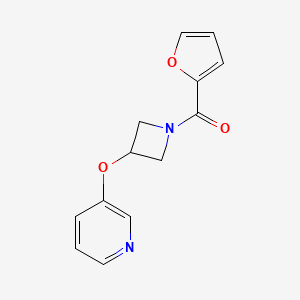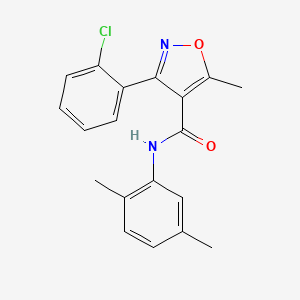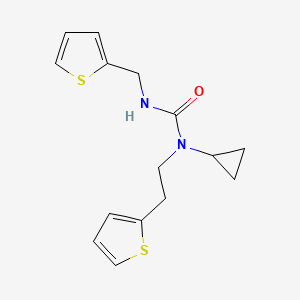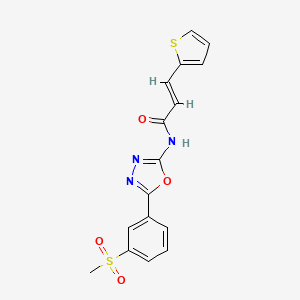
(E)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a class of chemicals that have garnered attention for their structural uniqueness and potential in various applications, excluding drug use and dosage considerations. The focus here is strictly on the scientific exploration of its synthesis, structural and property analyses.
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions under specific conditions to achieve high yields. For instance, the synthesis of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide demonstrates a typical process involving equimolar equivalents of precursor molecules in boiling ethanol under basic conditions for 45 minutes, achieving a 90% yield, determined through NMR spectroscopy and single-crystal X-ray diffraction (Kariuki et al., 2022).
Molecular Structure Analysis
The structural determination of similar compounds is crucial, utilizing techniques like NMR spectroscopy and X-ray diffraction. These methods help elucidate the complex structures of these compounds, offering insights into their molecular geometries and intermolecular interactions, which are essential for understanding their reactivity and properties (Kariuki et al., 2022).
Chemical Reactions and Properties
Compounds within this class participate in various chemical reactions, showcasing a broad reactivity profile. For example, metal-free oxidative arylmethylation cascades highlight the ability of similar structures to form new C-C bonds, enriching their functional group diversity and potential applications in synthesis (Tan et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are pivotal for the compound's applications in material science and other fields. The crystallization in specific space groups and the formation of hydrogen bonds and π-π stacking interactions are notable features that influence the compound's physical characteristics and its interaction with other molecules (Lee et al., 2009).
Chemical Properties Analysis
The chemical behavior, including reactivity towards different reagents and conditions, is fundamental for leveraging the compound in synthetic chemistry. Studies on related compounds demonstrate diverse reactivity patterns, such as participation in cascade reactions and the formation of complex structures with significant biological and chemical potential (Sun et al., 2022).
Applications De Recherche Scientifique
Tyrosine Kinase Inhibitors and Solubility Enhancement
One area of application involves the development of tyrosine kinase inhibitors. A study explored analogues with various Michael acceptor units to define structural requirements for irreversible inhibition, emphasizing the potential of substituted acrylamides in enhancing solubility and irreversible inhibition of isolated EGFR, with morpholine and imidazole derivatives showing the best potency (Smaill et al., 2001).
Novel Organic Compounds Synthesis
Research has also focused on the synthesis of organic compounds, such as the reaction of vinyl phenyl sulfone and various acrylates with diphenyldiazomethane, leading to the formation of 5,5-diphenyl-3-(arylsulfonyl)-Δ2-pyrazolines. This demonstrates the chemical versatility and reactivity of sulfone and acrylate compounds in synthesizing new organic materials (Vasin et al., 2015).
Chelating Resin for Metal Adsorption
Another application is seen in the synthesis of chelating resin from acrylamide-based monomers for the adsorption of metal ions like Copper(II) and Chromium(III), highlighting the material's application in water treatment and purification technologies (Şerife Saçmacı et al., 2010).
Antibacterial Agents for Rice Bacterial Diseases
A series of new oxadiazole sulfone derivatives containing an amide moiety was synthesized for screening as high-efficiency antibacterial agents against rice bacterial diseases. This underscores the compound's potential in agricultural applications to protect crops from bacterial infections (Chengqian Wei et al., 2021).
Injectable Hydrogels for Biomedical Applications
Research into sulfonate-containing hydrogels, synthesized by reacting acrylamide with other monomers, has shown potential in creating materials with tunable mechanical and swelling properties. These materials are of interest for biomedical applications, including drug delivery systems and tissue engineering scaffolds (Jue Liang et al., 2016).
Propriétés
IUPAC Name |
(E)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S2/c1-25(21,22)13-6-2-4-11(10-13)15-18-19-16(23-15)17-14(20)8-7-12-5-3-9-24-12/h2-10H,1H3,(H,17,19,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOVQJFOKHVTAY-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2489809.png)
![3-((4-Chloroanilino)methylene)-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B2489811.png)

![Methyl 4-(2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamido)benzoate](/img/structure/B2489815.png)
![1,7-dimethyl-8-(2-(4-(2-methylbenzyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2489816.png)
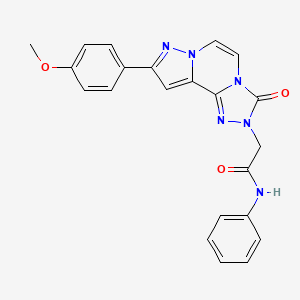
![Tert-butyl 4-[4-[(prop-2-enoylamino)methyl]benzoyl]-1,4-diazepane-1-carboxylate](/img/structure/B2489818.png)

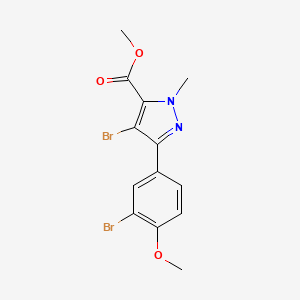
![N-(3-fluorophenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide](/img/structure/B2489823.png)
